Product packaging for 3-Aminopyridine-2-carbothioamide(Cat. No.:CAS No. 42242-12-6)

3-Aminopyridine-2-carbothioamide

Cat. No.: B1629073
CAS No.: 42242-12-6
M. Wt: 153.21 g/mol
InChI Key: YWTSYBYHENEZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Aminopyridine-2-carbothioamide is a useful research compound. Its molecular formula is C6H7N3S and its molecular weight is 153.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3S B1629073 3-Aminopyridine-2-carbothioamide CAS No. 42242-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTSYBYHENEZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627157
Record name 3-Aminopyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42242-12-6
Record name 3-Aminopyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine (B92270) ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.netrsc.orgnih.gov Its presence in numerous natural products, including vitamins and alkaloids, underscores its fundamental role in biological processes. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling it to interact with biological macromolecules such as enzymes and receptors. researchgate.net This inherent property, combined with its aromaticity and the relative ease of chemical modification, makes the pyridine scaffold a highly attractive component in the design of new therapeutic agents. researchgate.netnih.gov

The clinical significance of pyridine derivatives is well-established, with a substantial number of FDA-approved drugs incorporating this moiety. rsc.orgnih.govnih.gov These drugs span a wide range of therapeutic areas, including but not limited to:

Anticancer agents: such as abiraterone (B193195) and crizotinib. rsc.orgnih.gov

Antitubercular drugs: like isoniazid (B1672263) and ethionamide (B1671405). rsc.orgnih.gov

Antiviral medications: for instance, delavirdine (B1662856) for HIV/AIDS. rsc.org

Cardiovascular drugs: including amlodipine (B1666008) and milrinone (B1677136) for hypertension and cardiac support, respectively. nih.govresearchgate.net

Central nervous system agents: such as tacrine (B349632) for Alzheimer's disease and bromazepam for anxiety. researchgate.netnih.gov

A review of FDA-approved drugs between 2014 and 2023 revealed that 54 drugs contained a pyridine ring, with the largest proportion being anticancer agents (33%), followed by drugs targeting the central nervous system (20%). nih.govnih.gov This highlights the continued importance and therapeutic potential of the pyridine scaffold in contemporary drug discovery. researchgate.netrsc.org

An Overview of Carbothioamide Functional Groups in Bioactive Molecules

The carbothioamide group, also known as a thioamide, is an isostere of the amide group where the oxygen atom is replaced by a sulfur atom. chemrxiv.orgchemrxiv.org This substitution imparts unique physicochemical properties that can significantly influence the biological activity of a molecule. nih.gov Thioamides are more reactive than their amide counterparts and exhibit different hydrogen bonding capabilities; the N-H group is a better hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen in an amide. nih.gov

These properties have been exploited by medicinal chemists to enhance the therapeutic profile of various compounds. The incorporation of a thioamide moiety can lead to:

Improved biological activity: In some instances, thioamide-containing compounds have demonstrated superior enzymatic inhibition and pharmacological activity compared to their amide analogs. nih.gov

Enhanced stability: Thioamides can offer increased resistance to thermal and proteolytic degradation, which can improve the pharmacokinetic properties of peptide-based drugs. nih.govnih.gov

Metal chelation: The sulfur and nitrogen atoms of the carbothioamide group can act as bidentate ligands, forming stable complexes with metal ions. This property is particularly relevant for the design of inhibitors for metalloenzymes. nih.govnih.gov

The carbothioamide functional group is present in several clinically used drugs, including the antitubercular agent ethionamide (B1671405) and the antithyroid drug propylthiouracil. chemrxiv.org Its ability to modulate the biological and pharmacokinetic properties of molecules makes it a valuable functional group in the development of new bioactive compounds. chemrxiv.orgnih.gov

The Current Research Landscape of 3 Aminopyridine 2 Carbothioamide and Its Derivatives

Strategies for Constructing the Pyridine Core and Functionalization

The foundational step in synthesizing this compound is the creation of a suitably substituted pyridine ring. This typically involves the strategic oxidation of a methyl group at the 2-position to an aldehyde, which serves as a crucial intermediate.

Synthesis of Pyridine-2-carboxaldehyde Precursors via Oxidation of Methylpyridines

A common and effective method for generating pyridine-2-carboxaldehydes is the oxidation of the corresponding methylpyridines. nih.govwikipedia.org For instance, the oxidation of 2-methyl-3-nitropyridine (B124571) with selenium dioxide can produce the desired 2-formyl-3-nitropyridine intermediate. documentsdelivered.com This transformation is a critical step, as the aldehyde group is essential for the subsequent formation of the carbothioamide. Other oxidizing agents and conditions have also been explored to optimize this conversion. nih.gov For example, a process involving the use of a halogen oxidizing agent in the presence of water and actinic radiation has been developed for oxidizing methylpyridines to pyridine carboxylic acids. google.com Another approach involves the use of trichloro isocyanate as a chlorinating agent in the presence of a catalyst to convert 2-methylpyridine (B31789) to 2-chloromethyl pyridine, which is then hydrolyzed to 2-pyridinemethanol (B130429) and subsequently oxidized to 2-pyridine carboxaldehyde. google.com

Intermediates and Protecting Group Chemistry (e.g., Cyclic Ethylene (B1197577) Acetals)

In the course of synthesizing functionalized pyridines, it is often necessary to protect certain reactive groups to prevent unwanted side reactions. A widely used strategy is the conversion of the aldehyde group into a cyclic ethylene acetal (B89532). nih.govnih.gov This is typically achieved by reacting the pyridine-2-carboxaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. nih.gov The resulting acetal is stable under various reaction conditions, effectively masking the aldehyde functionality while other transformations are carried out on the pyridine ring. wikipedia.orgyoutube.com For example, the nitro group on the pyridine ring can be reduced to an amino group via catalytic hydrogenation while the aldehyde is protected as an acetal. nih.gov The acetal protecting group can then be readily removed under acidic aqueous conditions to regenerate the aldehyde, which is then available for further reaction. wikipedia.org

Formation of the Carbothioamide Moiety

With the functionalized pyridine-2-carboxaldehyde in hand, the next critical step is the introduction of the carbothioamide group. This is most commonly achieved through a condensation reaction.

Condensation Reactions with Thiosemicarbazide (B42300) and Related Compounds

The formation of the carbothioamide is typically accomplished by the condensation of the pyridine-2-carboxaldehyde intermediate with thiosemicarbazide. nih.govnih.gov This reaction proceeds by nucleophilic attack of the hydrazine (B178648) nitrogen of thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the thiosemicarbazone, which is synonymous with the carbothioamide derivative in this context. This method is versatile and has been used to synthesize a variety of pyridine-2-carboxaldehyde thiosemicarbazones. nih.govnih.gov The general method for synthesizing thiosemicarbazides involves the nucleophilic addition of amines or carbohydrazides to isothiocyanates. researchgate.net

Synthesis of N-substituted 3-Aminopyrazine-2-carboxamides (related heterocyclic scaffold)

Insights into the synthesis of related heterocyclic structures can be drawn from the preparation of N-substituted 3-aminopyrazine-2-carboxamides. nih.govnih.gov In these syntheses, the starting material, 3-aminopyrazine-2-carboxylic acid, is converted into its corresponding carboxamides through two primary methods. nih.gov One procedure involves the formation of a methyl ester intermediate, which is then reacted with the desired amine. researchgate.net An alternative, more direct approach utilizes a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid for amidation. nih.gov These strategies, particularly the use of coupling agents, could potentially be adapted for the synthesis of N-substituted derivatives of this compound.

Derivatization and Structural Modification Approaches

Further diversification of the this compound scaffold can be achieved through various derivatization and structural modification techniques. These approaches allow for the exploration of structure-activity relationships by introducing different functional groups and substituents onto the core molecule.

Alkylation and Acylation of Amine and Thioamide Groups

The strategic modification of the 3-amino and 2-carbothioamide groups through alkylation and acylation is a key strategy in the development of new analogues. These modifications can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Alkylation: The introduction of alkyl groups to the amine or thioamide moieties can alter the compound's lipophilicity and steric profile. For instance, in the synthesis of related pyridine-2-carboxaldehyde thiosemicarbazone analogues, the alkylation of amino-2-(1,3-dioxolan-2-yl)pyridines is a crucial step. This process yields various N-alkylamino derivatives, which are then condensed with thiosemicarbazide to form the final thiosemicarbazone products. This approach allows for the systematic exploration of how different alkyl substituents on the amino group impact biological efficacy.

Acylation: The acylation of the amino group to form amides is another important synthetic route. Acetylation of amino acetal precursors is employed to generate amide thiosemicarbazones. nih.gov This transformation not only changes the electronic properties of the amino group but can also introduce new points for hydrogen bonding, potentially altering the molecule's binding affinity to its target. The synthesis of acetamides from aminopyridine precursors has been reported, highlighting a viable method for creating acylated derivatives. nih.gov

Introduction of Substituents on the Pyridine Ring for Structure-Activity Relationship Studies

To investigate structure-activity relationships (SAR), various substituents have been introduced onto the pyridine ring of this compound and its analogues. These studies are crucial for understanding how modifications to the core structure affect the compound's biological activity, such as its antineoplastic properties. nih.gov

The synthesis of substituted pyridine-2-carboxaldehyde thiosemicarbazones has been a focal point of such research. For example, the introduction of a methyl group at the 4-position of the pyridine ring has been shown to produce a highly active compound against L1210 leukemia. nih.gov The general synthetic strategy often involves the oxidation of a substituted nitropicoline to the corresponding aldehyde, which is then converted to the thiosemicarbazone, followed by the reduction of the nitro group to an amino group. nih.govmdpi.com

Systematic SAR studies on related pyridine-2-carboxylic acid thiazol-2-ylamide have demonstrated that substituents at the 3-position of the pyridine ring can impart selectivity for different metalloenzymes. nih.gov This underscores the importance of the substitution pattern on the pyridine ring for determining the biological and pharmacological profile of these compounds. The table below summarizes the impact of different substituents on the pyridine ring on the activity of related compounds.

Compound/AnaloguePyridine Ring Substituent(s)Observed Activity/Significance
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone4-methylHigh activity against L1210 leukemia. nih.gov
3-Aminopyridine-2-carboxaldehyde thiosemicarbazoneNoneActive against L1210 leukemia. nih.gov
2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-onesVariousPotent tyrosine kinase inhibitors.
3,5-Diaryl-2-aminopyridine Derivatives3-phenol, 5-phenylpiperazinePotent and selective inhibitors of ALK2. acs.org

Modern Synthetic Techniques and Yield Optimization

Modern synthetic methodologies are being employed to improve the efficiency and yield of this compound and its analogues. These techniques offer advantages over classical methods in terms of reaction times, yields, and environmental impact.

One such technique is microwave-assisted synthesis . This method has been successfully used for the rapid and efficient preparation of aminopyridine derivatives, often leading to higher yields and significantly reduced reaction times compared to conventional heating. mdpi.comrsc.org For instance, the synthesis of aminopyridine acetamides has been achieved with good yields under microwave irradiation. mdpi.com

Multicomponent reactions (MCRs) represent another modern approach, providing a convenient and flexible route to substituted 2-aminopyridines in a one-pot synthesis. nih.gov This strategy is advantageous due to its atom economy, reduced waste generation, and high yields.

The Gewald reaction , a well-established method for the synthesis of 2-aminothiophenes, shares mechanistic principles that can be applied to the synthesis of related heterocyclic systems. Modified Gewald reactions have been developed to produce novel 3-acetyl-2-aminothiophenes, showcasing the adaptability of this reaction. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of aminopyridines. These methods allow for the efficient construction of carbon-nitrogen bonds, which is a key step in the synthesis of the 3-aminopyridine (B143674) core.

Ligand Properties and Chelation Sites

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms: the pyridine nitrogen, the amino group nitrogen, and the sulfur and nitrogen atoms of the carbothioamide moiety. This arrangement allows for various coordination modes, making it a versatile ligand for complexation with a wide range of metal ions.

N,N,S-Donor Ligand Set Characteristics in Thiosemicarbazones

Thiosemicarbazones are well-established as a significant class of sulfur/nitrogen donor ligands. acs.org They typically act as chelating agents, forming stable complexes with both transition and main group metals. acs.org The most common coordination mode for thiosemicarbazones derived from pyridine-2-carbaldehyde involves a tridentate chelation through the pyridyl nitrogen, the imine nitrogen, and the thione/thiolate sulfur atom, forming a stable N,N,S-donor set. nih.gov This coordination is facilitated by the formation of two stable five-membered chelate rings upon complexation.

The thione-thiol tautomerism of the thiosemicarbazone moiety is a crucial aspect of its coordination chemistry. acs.org In the solid state, these ligands predominantly exist in the thione form, as evidenced by the presence of ν(N-H) bands and the absence of a ν(S-H) band around 2500-2600 cm⁻¹ in their infrared spectra. acs.org Upon complexation, the ligand can coordinate as a neutral molecule in its thione form or, more commonly, as a monoanionic ligand after deprotonation of the N-H group to the thiol form. mdpi.com The deprotonated thiolato sulfur is a soft donor and forms strong bonds with many transition metals.

Stoichiometry and Coordination Geometry of Metal Complexes

The stoichiometry of metal complexes with thiosemicarbazone ligands is typically 1:1 or 1:2 (metal:ligand), leading to a variety of coordination geometries. In the case of tridentate N,N,S ligands like those derived from pyridine-2-carbaldehyde, 1:2 complexes with the general formula [M(L)₂] are common, where the metal ion is in an octahedral environment. tandfonline.com For instance, iron(III) and gallium(III) form such complexes with 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine). researchgate.net

The coordination geometry is influenced by the metal ion's nature, its oxidation state, and the presence of other co-ligands. For example, manganese(II) complexes with pyridine-based thiosemicarbazones often exhibit a distorted octahedral geometry with a general composition of [Mn(L)₂X₂], where X is a halide or nitrate. ijpsr.com Similarly, cobalt(II) complexes can adopt different geometries based on spectroscopic and magnetic data. tandfonline.com Binuclear and tetranuclear zinc(II) complexes with thiosemicarbazone ligands have also been reported, showcasing the structural diversity achievable. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-carbothioamide ligands is generally achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Preparation of Transition Metal Complexes (e.g., Fe, Cu, Zn, Mn, Co, Ni, Ga) with Pyridine-Carbothioamide Ligands

The synthesis of transition metal complexes with ligands similar to this compound has been widely reported. For instance, the iron(III) and gallium(III) complexes of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) were synthesized by reacting the ligand with the corresponding metal salt. researchgate.net Similarly, manganese(II) complexes with 2-formyl pyridine thiosemicarbazone have been prepared and characterized. ijpsr.com

The general procedure for synthesizing these complexes involves dissolving the ligand in a suitable solvent, such as ethanol, and adding a solution of the metal salt (e.g., chloride, nitrate, or sulfate) in a stoichiometric ratio. ijpsr.comnih.gov The reaction mixture is often refluxed for several hours, after which the solid complex precipitates and can be collected by filtration, washed, and dried. nih.gov The synthesis of nickel(II) thiosemicarbazone complexes has also been achieved using microwave irradiation, which can significantly reduce reaction times. orientjchem.org

Table 1: Examples of Synthesized Transition Metal Complexes with Related Thiosemicarbazone Ligands

Metal IonLigandStoichiometry (M:L)Reference
Fe(III)3-Aminopyridine-2-carboxaldehyde thiosemicarbazone1:2 researchgate.net
Ga(III)3-Aminopyridine-2-carboxaldehyde thiosemicarbazone1:2 researchgate.net
Mn(II)2-Formyl pyridine thiosemicarbazone1:2 ijpsr.com
Co(II)Various bis(thiosemicarbazones)1:1 acs.org
Ni(II)2,3,4-Trihydroxybenzaldehydethiosemicarbazone1:1 and 1:2 researchgate.net
Cu(II)2-acetylpyridine-N(4)-methyl-thiosemicarbazone1:1 and 2:2 nih.gov
Zn(II)Pyruvaldehydethiosemicarbazone1:1 (forms binuclear and tetranuclear species) nih.gov

Spectroscopic Analysis (UV-Vis, FT-IR, NMR, EPR) of Complexes

Spectroscopic methods are indispensable for characterizing metal complexes of pyridine-carbothioamide ligands.

FT-IR Spectroscopy: Infrared spectroscopy provides crucial information about the coordination mode of the ligand. A key indicator of coordination through the azomethine nitrogen is the shift of the ν(C=N) band to lower wavenumbers in the complex's spectrum compared to the free ligand. nih.gov The coordination of the thione sulfur is typically confirmed by a shift in the ν(C=S) band. orientjchem.org In the case of deprotonation and coordination as a thiolato sulfur, the ν(C=S) band disappears and a new band corresponding to ν(C-S) may appear at a lower frequency. The involvement of the pyridine nitrogen in coordination can also be inferred from shifts in the pyridine ring vibrations.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal center. The spectra are characterized by intraligand π→π* and n→π* transitions, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. mdpi.com For example, octahedral Co(II) complexes typically show characteristic d-d transitions. nih.gov The UV-Vis spectra of Cu(II) complexes can provide evidence for square planar or distorted octahedral geometries. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes, such as those of Zn(II), Ga(III), and sometimes Ni(II). researchgate.net Upon complexation, the chemical shifts of the protons and carbons near the coordination sites are affected. For instance, the signal of the N-H proton of the thiosemicarbazone moiety often disappears upon deprotonation and complexation. nih.gov Shifts in the signals of the pyridine ring protons and carbons can confirm the coordination of the pyridine nitrogen.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study paramagnetic complexes, such as those of Cu(II), Mn(II), and high-spin Fe(III) and Co(II). The EPR spectrum provides information about the oxidation state, spin state, and the symmetry of the coordination environment of the metal ion.

Table 2: Typical Spectroscopic Data for Thiosemicarbazone Metal Complexes

Spectroscopic TechniqueKey Observables and Interpretations
FT-IR Shift of ν(C=N) to lower frequency (coordination of azomethine N). nih.gov Shift or disappearance of ν(C=S) (coordination of thione/thiolato S). orientjchem.org Shifts in pyridine ring vibrations (coordination of pyridine N).
UV-Vis Intraligand transitions (π→π, n→π). Ligand-to-metal charge transfer (LMCT) bands. d-d transitions (provide information on coordination geometry). mdpi.com
¹H NMR (for diamagnetic complexes) Disappearance of N-H proton signal (deprotonation). Shifts in aromatic and azomethine proton signals upon coordination. nih.gov
¹³C NMR (for diamagnetic complexes) Shifts in the C=S and C=N carbon signals upon coordination. acs.org
EPR (for paramagnetic complexes) g-values and hyperfine coupling constants provide information on the metal ion's electronic structure and coordination environment.

Single Crystal X-ray Diffraction Studies for Elucidating Complex Structures

The definitive method for determining the three-dimensional structure of a metal complex is single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

X-ray crystal structures of numerous thiosemicarbazone complexes have been reported, confirming the N,N,S tridentate coordination mode. nih.gov For example, the crystal structures of the iron(III) and gallium(III) complexes of Triapine show a distorted octahedral geometry with two deprotonated ligands coordinating to the metal center. researchgate.net The ligand acts as a planar tridentate N,N,S donor.

Similarly, the crystal structures of zinc(II) complexes with pyruvaldehyde thiosemicarbazone ligands have revealed the formation of both binuclear and tetranuclear species, where the ligand coordinates in a tetradentate fashion and sulfur atoms act as bridges between the metal centers. nih.gov These studies are crucial for understanding the structure-activity relationships of these compounds.

Stability and Reactivity of Metal-Carbothioamide Complexes in Biological Media

The stability and reactivity of metal complexes in biological environments are critical determinants of their therapeutic potential. For derivatives of this compound, these properties dictate their mechanism of action, bioavailability, and ultimately their efficacy. The intricate interplay between the metal center, the carbothioamide ligand, and the surrounding biological milieu, rich in potential coordinating molecules, governs the ultimate fate and activity of these complexes.

The chelation of a metal ion by a this compound derivative can significantly alter its biological activity and pharmacodynamic profile. This modulation arises from a combination of factors, including changes in lipophilicity, which affects cell permeability, and the redox potential of the metal center, which can influence its ability to participate in biological redox reactions. pnrjournal.com The nature of the metal ion itself is a key determinant of the resulting complex's biological effect.

A pertinent example, highlighting the influence of the metal ion, is observed in studies of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), a structurally similar compound to this compound. Research on Triapine has demonstrated that the coordination of different metal ions leads to vastly different cytotoxic activities. For instance, gallium(III) complexes of Triapine have been shown to exhibit enhanced cytotoxicity compared to the metal-free ligand, while the corresponding iron(III) complexes display reduced activity. nih.gov This underscores the principle that the choice of the metal is a critical factor in the design of therapeutically active metal-based drugs. nih.gov

To illustrate the impact of metal chelation on cytotoxicity, the following table presents the half-maximal inhibitory concentration (IC50) values for Triapine and its metal complexes against various cancer cell lines.

Compound/ComplexCell LineIC50 (µM)
Triapine41M>100
[Ga(Triapine)₂]Cl41M0.8 ± 0.1
[Fe(Triapine)₂]Cl41M>100
TriapineSK-BR-30.20 ± 0.03
[Ga(Triapine)₂]ClSK-BR-30.07 ± 0.01
[Fe(Triapine)₂]ClSK-BR-30.5 ± 0.1

Data sourced from studies on 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), a compound structurally analogous to this compound. nih.gov

Once inside the cell, metal-carbothioamide complexes are subject to a variety of interactions with intracellular components. A particularly significant interaction is with glutathione (B108866) (GSH), a tripeptide that is the most abundant non-protein thiol in mammalian cells and a key player in maintaining cellular redox homeostasis.

For copper complexes of thiosemicarbazones, which are structurally related to this compound, their intracellular activity is often linked to their interaction with glutathione. It is proposed that the Cu(II) complex undergoes reduction by glutathione to form a Cu(I) species. This redox cycling can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.

The interaction can be more complex than simple redox cycling. Evidence suggests that ternary adducts can form between the copper-thiosemicarbazone complex and glutathione. The stability of these adducts is crucial for the subsequent biological activity. The formation of these intracellular metal-ligand adducts is a key step in the mechanism of action for this class of compounds. The specific nature of these adducts, however, is still an area of active investigation and is likely dependent on the specific thiosemicarbazone ligand and the intracellular environment.

The general scheme for the interaction of a Cu(II)-thiosemicarbazone complex with glutathione can be summarized as follows:

Reduction: The Cu(II)-thiosemicarbazone complex is reduced by glutathione (GSH) to a Cu(I)-thiosemicarbazone complex.

Adduct Formation: The Cu(I) complex can then form an adduct with glutathione.

Redox Cycling and ROS Generation: The Cu(I) species can participate in redox cycling, leading to the production of reactive oxygen species.

This process highlights the dynamic nature of these metal complexes within the cellular environment and emphasizes the critical role of intracellular thiols like glutathione in mediating their biological effects.

Molecular Mechanisms of Action and Biological Activities

Anticancer Activities and Cytotoxicity of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine)

Triapine, or 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, is a promising chemotherapeutic agent that has been the subject of numerous studies and clinical trials. nih.govfrontiersin.org Its anticancer effects are primarily attributed to its ability to inhibit ribonucleotide reductase (RR), a crucial enzyme in DNA synthesis and repair. nih.govfrontiersin.org

Ribonucleotide Reductase (RR) Inhibition

Ribonucleotide reductase is an essential enzyme that catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, which are the necessary precursors for DNA synthesis and repair. nih.govmdpi.com Triapine is a potent inhibitor of RR, demonstrating significantly higher potency than the clinically used inhibitor hydroxyurea. nih.govnih.gov The inhibition of RR by Triapine is a key mechanism underlying its cytotoxic effects on rapidly proliferating cancer cells. nih.gov

The catalytic activity of ribonucleotide reductase relies on a tyrosyl free radical located in its small subunit (R2). frontiersin.orgnih.gov Triapine's inhibitory action involves the quenching or destruction of this essential tyrosyl radical. nih.govmdpi.com The active form of the drug is a complex formed with iron, specifically the Fe(II)-Triapine complex. nih.govaacrjournals.org This complex directly or indirectly leads to the inactivation of the tyrosyl radical, thereby halting the enzyme's function. aacrjournals.orgnih.gov Studies have shown that the Fe(II)-Triapine complex can directly reduce the tyrosyl radical of the R2 subunit. researchgate.net Electron paramagnetic resonance measurements have confirmed the complete quenching of the tyrosyl radical in RR subunits upon incubation with the Fe(II)-Triapine complex. nih.govaacrjournals.org

By inactivating ribonucleotide reductase, Triapine causes a rapid depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs). nih.gov This scarcity of essential building blocks for DNA leads to the cessation of DNA synthesis. nih.govnih.gov Consequently, cancer cells, which are characterized by high rates of proliferation, are selectively starved of the nucleotides required for replication. nih.gov Furthermore, the lack of dNTPs also hampers DNA repair mechanisms, making cancer cells more susceptible to DNA damage. nih.govfrontiersin.orgnih.gov The combined effects of inhibiting DNA synthesis and preventing DNA repair contribute synergistically to cell cycle arrest and apoptosis. aacrjournals.org

Modulation of Cellular Iron Metabolism and Reactive Oxygen Species (ROS) Generation

Triapine's mechanism of action is intricately linked to its ability to chelate iron and influence cellular iron homeostasis. aacrjournals.orgresearchgate.net The formation of a redox-active iron complex is central to its biological activity. nih.gov

Triapine acts as an efficient iron chelator, forming a stable complex with iron. mdpi.comaacrjournals.org It can interfere with normal cellular iron uptake by chelating iron that would otherwise be taken up from transferrin. aacrjournals.org While Triapine can inhibit iron uptake from transferrin, some clinical studies have noted transient increases in serum iron and ferritin levels in patients, suggesting a complex effect on systemic iron metabolism without causing a net loss of body iron. aacrjournals.org The process of transferrin uptake and iron release is a regulated cycle involving receptor-mediated endocytosis, which can be modulated by the cell's iron status. nih.govresearchgate.net

Heme Oxidation and Cytochrome c Release from Mitochondria

Research into the molecular activity of 3-Aminopyridine-2-carbothioamide (3-AP), also known as Triapine, has elucidated its role in promoting oxidative stress within cells. A significant finding is the compound's ability to induce the oxidation of heme iron. nih.gov Electron paramagnetic resonance (EPR) studies have shown a substantial increase in the high-spin heme iron signal in peripheral blood lymphocytes from patients with refractory solid tumors following the administration of 3-AP. nih.gov This increase was most pronounced at 2 hours post-treatment and remained elevated at 4.5 and 22 hours. nih.gov

This observation supports the hypothesis that 3-AP-mediated reactive oxygen species (ROS) generation leads to the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic pathway. nih.gov Upon its release into the cytoplasm, the heme component of cytochrome c undergoes oxidation, which is detectable by EPR. nih.gov While it is a compelling hypothesis that the detected heme signal originates from cytochrome c and is involved in oxidative damage, establishing this definitively has been challenging. nih.gov The alteration of iron (Fe²⁺) in hemoglobin to methemoglobin (Fe³⁺) by 3-AP further illustrates its impact on iron-containing proteins and cellular redox balance. nih.gov

Induction of Apoptosis and Cell Cycle Perturbations

The cytotoxic effects of this compound are significantly attributed to its capacity to trigger programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle.

Regulation of Pro-apoptotic Factors (e.g., Apaf-1, Caspases) and Anti-apoptotic Proteins

The release of cytochrome c from the mitochondria, as induced by 3-AP, is a pivotal step in activating the apoptotic cascade. nih.govnih.gov In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, forms a multi-protein complex known as the apoptosome. nih.govnih.govnih.gov This complex then recruits and activates procaspase-9, an initiator caspase. nih.govnih.gov Activated caspase-9 proceeds to activate executioner caspases, such as caspase-3, which are responsible for cleaving a multitude of cellular substrates, ultimately leading to the dismantling of the cell. nih.gov

The Bcl-2 family of proteins are critical upstream regulators of this process. nih.gov Anti-apoptotic members like Bcl-2 and Bcl-xL function to prevent the release of cytochrome c from the mitochondria. nih.govnih.gov It is hypothesized that pro-apoptotic signals, potentially influenced by compounds like 3-AP, can inhibit these anti-apoptotic proteins, thereby facilitating mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.gov

Cell Cycle Arrest in Specific Phases (e.g., G2/M phase)

In addition to inducing apoptosis, this compound has been shown to disrupt cell cycle progression, specifically causing an arrest in the G2/M phase. nih.gov This effect has been observed in various cancer cell lines. The transition from the G2 to the M phase of the cell cycle is a tightly regulated process that involves the activation of the Cyclin B1-Cdc2 kinase complex, also known as the M-phase promoting factor (MPF). nih.gov Disruption of this process leads to a halt in cell division. Studies on structurally related compounds have shown that G2/M arrest can be associated with increased levels of Cyclin B1 and downregulation of Cyclin A. nih.gov This arrest prevents cells from entering mitosis, and prolonged arrest can ultimately trigger apoptosis. nih.govnih.gov

Interaction with Other Molecular Targets (e.g., Histone Deacetylase 8, Topoisomerases, c-Met kinase)

Histone Deacetylase 8 (HDAC8): There is currently no direct evidence to suggest that this compound is an inhibitor of HDAC8. However, various other aminopyridine and benzamide (B126) derivatives have been investigated as inhibitors of histone deacetylases. acs.orgnih.govnih.gov For example, a novel series of potent and selective HDAC3 inhibitors containing an N-(2-aminophenyl)-benzamide unit has been described, and other studies have focused on 2-aminopyridine-based dual inhibitors of CDK/HDAC. acs.orgdrugbank.com

Topoisomerases: Thiosemicarbazones are known for their metal-chelating properties and biological activities. Acridine-thiosemicarbazone derivatives, which share the thiosemicarbazone moiety with 3-AP, have been shown to act as inhibitors of Topoisomerase IIα. nih.gov These compounds can intercalate into DNA and disrupt the function of topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription. nih.gov However, direct inhibition of topoisomerases by this compound itself has not been a primary focus of investigation.

c-Met kinase: Several studies have identified aminopyridine derivatives as inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and angiogenesis. nih.govmdpi.com For instance, a series of 2-aminopyridine-3-carboxamide (B84476) derivatives were designed and found to inhibit c-Met, with some compounds showing IC₅₀ values in the nanomolar range. nih.govresearchgate.net Thieno[3,2-b]pyridine-based compounds have also been developed as potent inhibitors of both c-Met and VEGFR2 tyrosine kinases. researchgate.net These findings indicate that the aminopyridine scaffold is a viable pharmacophore for targeting this kinase, although specific studies on this compound's c-Met inhibitory activity are not prominent.

Radiosensitizing Effects and Synergistic Interactions with DNA-Damaging Agents

This compound (Triapine) has demonstrated significant potential as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer treatment. nih.govnih.gov Its ability to inhibit ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis and repair, is central to this effect. nih.govnih.gov

Exposure of human tumor cell lines to Triapine before or immediately after irradiation leads to an increase in radiosensitivity. nih.gov This is believed to occur because the inhibition of DNA repair processes by Triapine leaves radiation-induced DNA damage unrepaired, ultimately leading to cell death. nih.govnih.gov In vivo studies using tumor xenografts in mice have confirmed that the administration of Triapine immediately following irradiation results in a tumor growth delay that is greater than the additive effect of either treatment alone. nih.gov

Furthermore, Triapine exhibits synergistic effects when combined with various DNA-damaging chemotherapeutic agents. nih.gov Studies have shown that combining Triapine with agents such as cisplatin (B142131) and doxorubicin (B1662922) results in a synergistic inhibition of leukemia cell growth. nih.gov This synergy is attributed to Triapine's ability to prevent the repair of DNA lesions created by these agents. nih.gov A phase I clinical study of 3-AP combined with radiochemotherapy in advanced-stage cervical cancer demonstrated a high rate of clinical response. nih.gov

Antimicrobial Activities

The antimicrobial potential of compounds structurally related to this compound has been explored. For example, a series of N-substituted 3-aminopyrazine-2-carboxamides, which are structural analogs, have been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds displayed antifungal activity, particularly against Trichophyton interdigitale and Candida albicans. nih.gov Some derivatives also showed activity against Mycobacterium tuberculosis and M. kansasii. nih.gov Additionally, ring-fused thienopyridines have been reported to possess antimicrobial and antiprotozoal activities. nih.gov While these findings suggest that the broader structural class may have antimicrobial potential, specific and detailed studies on the antimicrobial activity of this compound itself are not extensively documented in the reviewed literature.

Data Tables

Table 1: Effects of this compound on Cellular Processes

Cellular Process Effect Key Molecular Targets/Mediators References
Heme Oxidation Increased oxidation of heme iron Cytochrome c, Hemoglobin nih.gov, nih.gov
Apoptosis Induction of apoptosis Cytochrome c, Apaf-1, Caspases nih.gov, nih.gov, nih.gov, nih.gov
Cell Cycle G2/M Phase Arrest Cyclin B1-Cdc2 (MPF) nih.gov, nih.gov
Radiosensitization Enhancement of radiation effects Ribonucleotide Reductase, DNA Repair Pathways nih.gov, nih.gov

| Synergy | Synergistic effects with DNA-damaging agents | Ribonucleotide Reductase, DNA Repair Pathways | nih.gov |

Table 2: Investigated Activities of Structurally Related Compounds

Molecular Target/Activity Compound Class Findings References
HDAC Inhibition N-(2-aminophenyl)-benzamides, 2-aminopyridine (B139424) derivatives Potent inhibition of HDACs, particularly class I drugbank.com, acs.org
Topoisomerase IIα Inhibition Acridine-thiosemicarbazone derivatives Inhibition of Topo IIα and DNA intercalation nih.gov
c-Met Kinase Inhibition 2-aminopyridine-3-carboxamide derivatives, Thieno[3,2-b]pyridines Potent inhibition of c-Met kinase activity nih.gov, mdpi.com, researchgate.net, researchgate.net

| Antimicrobial Activity | N-substituted 3-aminopyrazine-2-carboxamides, Thienopyridines | Activity against fungi and mycobacteria | nih.gov, nih.gov |

Article on this compound Cannot Be Generated

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data available to generate an article on the chemical compound “this compound” that adheres to the requested outline. The compound, identified by the CAS Number 42242-12-6, is a known chemical entity chemicalbook.com. However, dedicated research detailing its specific biological activities as required for the sections on antibacterial, antifungal, antiviral, and neuroprotective potential could not be located in the public domain.

The available scientific literature focuses on structurally related but distinct molecules. These include:

Isomers: Research is available for isomers such as 2-aminopyridine-3-carbothioamide (B1291527) chemicalbook.com.

Analogues with different heterocyclic cores: Studies on compounds like 3-aminopyrazine-2-carboxamides detail antimicrobial activities, but these findings are specific to the pyrazine (B50134) core, not the pyridine (B92270) core requested nih.govnih.gov.

Analogues with different functional groups: Significant research exists for related compounds where the carbothioamide group is replaced. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has been investigated for its neuroprotective and antitumor activities nih.gov. Similarly, the oxygen analogue, 3-aminopyridine-2-carboxamide, is documented in chemical databases chemimpex.com.

Fused-ring systems: Research on derivatives like 3-aminothieno[2,3-b]pyridine-2-carbothioamide, which feature a thiophene (B33073) ring fused to the pyridine structure, is also available but not applicable to the single-ring compound specified nih.gov.

Given the strict requirement to focus solely on "this compound" and to populate detailed sections on its specific biological activities, the lack of primary research literature for this precise compound prevents the creation of a scientifically accurate and informative article as outlined. Introducing data from related but structurally different molecules would violate the core instructions of the request and would be scientifically inappropriate, as small structural changes can lead to vastly different biological properties.

Therefore, the requested article cannot be generated at this time.

Structure Activity Relationship Sar and Computational Studies

Correlating Structural Modifications with Biological Potency

Influence of Substituent Nature and Position on Cytotoxicity and Enzyme Inhibition

The biological activity of 3-aminopyridine-2-carbothioamide analogs is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring and the thioamide group. For instance, in a series of 3-aminoimidazo[1,2-α]pyridine compounds, the cytotoxicity against various cancer cell lines was found to be highly dependent on the substituents. nih.gov A compound featuring a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated the most potent inhibitory activity against the HT-29 cancer cell line, with an IC50 value of 4.15 ± 2.93 µM. nih.gov Another derivative with a tolyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position also showed promise against B16F10 cancer cells, with an IC50 of 21.75 ± 0.81 µM. nih.gov

Similarly, studies on pyridine-3-carboxamide (B1143946) analogs revealed that the position and type of substituents on the aromatic rings were critical for their biological activity against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. nih.gov An analog with a chloro group at the para position of one aromatic ring and a hydroxyl group at the ortho position of another was particularly effective. nih.gov The introduction of a fluorine atom into the B ring of 3-(pyridine-3-yl)-2-oxazolidinone derivatives significantly enhanced their antibacterial activity. nih.gov The strategic placement of substituents is therefore a key factor in optimizing the cytotoxic and enzyme-inhibiting properties of these compounds.

Interactive Table: Cytotoxicity of Substituted Imidazo[1,2-α]pyridine Derivatives

CompoundSubstituent at C-2Substituent at C-3Target Cell LineIC50 (µM)
12 Nitro groupp-Chlorophenyl groupHT-294.15 ± 2.93
14 Tolyl moietyp-Chlorophenyl amineB16F1021.75 ± 0.81
18 2,4-Difluorophenyl moietyp-Chlorophenyl amineB16F1014.39 ± 0.04
11 Indole moietyNot specifiedMCF-720.47 ± 0.10

Effects of Alkyl Chain Length on Antimicrobial Efficacy

The length of alkyl chains attached to the core structure of pyridine-2-carbothioamide (B155194) derivatives has a discernible effect on their antimicrobial properties. Research on 4-alkylthiopyridine-2-carbothioamides has shown that the hydrophobicity of the alkyl group, which is directly related to its chain length, influences their antimycobacterial and antifungal activities. nih.gov Generally, an increase in the length of the carbon side chain in alkyl derivatives leads to enhanced antimycobacterial activity against Mycobacterium tuberculosis and M. kansasii, as well as increased antibacterial activity. researchgate.net This trend is also observed in other classes of antimicrobial compounds, where longer alkyl chains often correlate with greater potency up to a certain point. nih.govresearchgate.net For example, in a series of N-substituted 3-aminopyrazine-2-carboxamides, both antimycobacterial and antibacterial activities were found to increase with the lengthening of the alkyl chain. researchgate.net

The Role of Metal Coordination in Enhancing or Modulating Biological Activity

The coordination of this compound and its analogs to metal ions can significantly enhance or alter their biological activity. The resulting metal complexes often exhibit different, and sometimes superior, therapeutic properties compared to the free ligands. For instance, the coordination of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) to gallium(III) was found to increase its cytotoxicity against human cancer cell lines, whereas the iron(III) complexes showed reduced cytotoxic activity compared to the metal-free thiosemicarbazone. nih.gov This suggests that the choice of metal ion is crucial in modulating the biological effect. The formation of metal complexes is believed to be essential for the anticancer effect of compounds like 3-AP, potentially through the inhibition of ribonucleotide reductase or the generation of reactive oxygen species. nih.gov The coordination can also influence other biological properties, such as antimicrobial activity. mdpi.com

Impact of Molecular Lipophilicity on Cellular Permeation and Activity

The lipophilicity of a molecule, often quantified by its partition coefficient (log P), is a critical determinant of its ability to cross cell membranes and reach its intracellular target. In the context of this compound derivatives, lipophilicity plays a significant role in their biological activity. For 4-alkylthiopyridine-2-carbothioamides, their antimicrobial activity is influenced by the hydrophobicity of the alkyl group. nih.gov An optimal level of lipophilicity is generally required for effective cellular permeation. If a compound is too hydrophilic, it may not be able to cross the lipid bilayer of the cell membrane, while a compound that is excessively lipophilic might get trapped within the membrane. Therefore, modifying the structure to achieve a balanced lipophilicity is a key strategy in the design of potent derivatives.

Computational Chemistry and Molecular Modeling

Molecular Dynamics and Energy Minimization Simulations (e.g., AMBER Forcefield)

Computational methods, particularly molecular dynamics (MD) simulations and energy minimization, are powerful tools for investigating the three-dimensional structures and dynamic behavior of molecules like this compound and its derivatives. These techniques provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netias.ac.in This approach allows for the calculation of various molecular properties and reactivity descriptors. nih.gov For related aminopyridine and carbothioamide compounds, DFT calculations are often performed to optimize the molecular geometry and analyze vibrational spectra. researchgate.netnih.gov However, specific DFT studies detailing the electronic structure and reactivity of this compound have not been identified in the surveyed literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netwikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's polarizability and its tendency to undergo chemical reactions. researchgate.netresearchgate.net A smaller gap generally indicates higher reactivity. nih.gov

For various related pyridine and thiosemicarbazone derivatives, HOMO-LUMO energy gaps have been calculated to predict their electronic and optical properties. researchgate.netresearchgate.netajchem-a.com For instance, studies on similar heterocyclic compounds use the HOMO-LUMO gap to assess their potential as nonlinear optical materials or to understand charge transfer mechanisms within the molecule. researchgate.netajchem-a.com A specific calculation of the HOMO-LUMO gap for this compound is not documented in the available research.

Determination of Quantum Chemical Parameters (Chemical Hardness, Electrophilicity Index)

Quantum chemical parameters derived from HOMO and LUMO energies, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), are used to quantify the global reactivity of a molecule. nih.govdergipark.org.tr Chemical hardness is a measure of a molecule's resistance to change in its electron distribution, with harder molecules having a larger HOMO-LUMO gap. researchgate.net The electrophilicity index measures the propensity of a species to accept electrons. nih.govdergipark.org.tr

These parameters are defined by the following equations:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Potential (µ): µ = (ELUMO + EHOMO) / 2

Electrophilicity Index (ω): ω = µ2 / 2η

While these parameters have been calculated for other aminopyridines and related structures to describe their biological activity and reactivity, specific values for this compound are not present in the reviewed scientific literature. nih.govdergipark.org.tr

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govresearchgate.net This simulation helps in understanding the binding mode and affinity, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. nih.govbiorxiv.org

Studies on various 2-aminopyridine (B139424) derivatives have employed molecular docking to investigate their binding modes as kinase inhibitors, identifying crucial amino acid residues for interaction. nih.gov Similarly, docking studies are common for carbothioamide and thiosemicarbazone compounds to explore their potential as anticancer or antimicrobial agents. nih.gov However, specific molecular docking studies detailing the binding interactions of this compound with any biological target are not reported in the available literature.

In Silico Pharmacokinetic Predictions (ADME)

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.netnih.govbenthamscience.com These predictions help to identify potential liabilities and optimize the pharmacokinetic profile of drug candidates. researchgate.netcmjpublishers.com Parameters such as solubility, permeability, and adherence to drug-likeness rules (like Lipinski's Rule of Five) are commonly evaluated. dergipark.org.trresearchgate.net

While in silico ADME predictions have been performed for libraries of related heterocyclic compounds, a specific ADME profile for this compound is not available in the public domain. researchgate.netcmjpublishers.com

Table 1: General ADME Parameters Evaluated in Silico This table is for illustrative purposes of the types of data generated in ADME studies, as specific data for this compound is unavailable.

ParameterDescriptionTypical Acceptable Range (Drug-Likeness)
Molecular Weight The mass of one mole of the substance.< 500 g/mol
LogP The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.< 5
Hydrogen Bond Donors Number of hydrogen atoms attached to electronegative atoms (O, N).< 5
Hydrogen Bond Acceptors Number of electronegative atoms (O, N).< 10
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.< 140 Ų

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By using calculated molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design. researchgate.net

QSAR studies have been successfully applied to various classes of compounds, including aminopyrazoles and other carboxamide derivatives, to understand the structural requirements for their therapeutic activity. researchgate.netnih.gov These models help identify which structural features are favorable or detrimental to the desired biological effect. nih.gov A specific QSAR model or study involving this compound as part of a compound series has not been found in the scientific literature.

Preclinical and Clinical Investigations of 3 Aminopyridine 2 Carboxaldehyde Thiosemicarbazone Triapine As a Therapeutic Agent

In Vitro Cytotoxicity Evaluation in Diverse Cancer Cell Lines

Triapine, also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), has demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines in preclinical studies. nih.govresearchgate.netgrantome.com This potent antineoplastic activity has been observed in various hematological and solid tumor cell lines, establishing its potential as a broad-spectrum anticancer agent. nih.govgrantome.com

The National Cancer Institute (NCI) screened Triapine against its panel of 60 human tumor cell lines, revealing a mean GI50 (the concentration required to inhibit cell growth by 50%) of 1.6 micromolar. grantome.com Among the tested cell lines, leukemia and renal cancer cells were found to be the most consistently sensitive to Triapine. grantome.com

Notably, Triapine has shown efficacy in cell lines that have developed resistance to other chemotherapeutic agents. For instance, it has demonstrated potent inhibitory activity against hydroxyurea-resistant L1210 leukemia cells and a hydroxyurea-resistant subline of the human KB nasopharyngeal carcinoma. nih.govnih.gov This suggests that Triapine may have a clinical advantage in treating tumors that have acquired resistance to standard therapies. nih.gov

The cytotoxic activity of Triapine is not limited to its single-agent use. Studies have shown that it can act synergistically with other anticancer drugs. For example, pretreatment with Triapine has been found to increase the cellular uptake of gemcitabine, leading to synergistic growth inhibition in non-small cell lung cancer (NSCLC) cell lines. nih.gov Furthermore, Triapine has been shown to enhance the sensitivity of cancer cells to DNA damaging agents like cisplatin (B142131) and doxorubicin (B1662922), as well as to radiation therapy. nih.govaacrjournals.orgnih.gov

The following table summarizes the in vitro cytotoxic activity of Triapine in various cancer cell lines:

In Vitro Cytotoxicity of Triapine in Various Cancer Cell Lines

Cancer TypeCell LineObserved EffectReference
LeukemiaL1210Potent inhibition of cell growth, including hydroxyurea-resistant sublines. nih.govnih.gov
Nasopharyngeal CarcinomaKBActive against wild-type and hydroxyurea-resistant sublines. nih.gov
Colon CancerColo205, Colo320Antiproliferative activity of Triapine analogues and their copper complexes in the low micromolar range. nih.govacs.org
Breast CancerMCF-7Inhibition of DNA synthesis. nih.gov
Ovarian CancerSKOV-3Sensitization to PARP and topoisomerase inhibitors. nih.gov
GeneralNCI-60 Cell Line PanelAverage GI50 of 1.6 µM across 60 human tumor cell lines. grantome.comaacrjournals.org

In Vivo Antineoplastic Activity Studies in Animal Models (e.g., L1210 Leukemia)

The promising in vitro cytotoxicity of Triapine has been further substantiated by its significant antineoplastic activity in various in vivo animal models. nih.govelsevierpure.com These studies have demonstrated the potent anti-tumor effects of Triapine, highlighting its potential for clinical translation.

In murine models, Triapine has shown remarkable efficacy against L1210 leukemia. nih.govnih.govelsevierpure.com Administration of Triapine to mice bearing L1210 leukemia resulted in a pronounced inhibition of tumor growth and, in some cases, was curative. nih.govelsevierpure.com The compound was active over a broad range of dosages, indicating a favorable therapeutic window. nih.gov Studies have shown that the duration of DNA synthesis inhibition in L1210 cells treated with Triapine in vivo lasted for about 10 hours, suggesting that optimal anticancer activity may require multiple daily doses. nih.gov

Beyond leukemia, Triapine has also demonstrated significant in vivo activity against solid tumors. In mice bearing murine M109 lung carcinoma and human A2780 ovarian carcinoma xenografts, Triapine caused a marked inhibition of tumor growth. nih.gov Furthermore, when administered to mice with tumor xenografts immediately after irradiation, Triapine led to a greater than additive increase in radiation-induced tumor growth delay, indicating its potential as a radiosensitizer. aacrjournals.orgnih.gov

Importantly, studies have indicated a pharmacological basis for the therapeutic index of Triapine. The recovery of DNA synthesis in normal mouse tissues, such as the duodenum and bone marrow, was uniformly faster than in L1210 leukemia cells, suggesting a degree of selectivity for cancer cells. nih.gov

Biomarker Identification and Pharmacodynamic Assessment

The development of effective cancer therapies relies on the identification of biomarkers to predict response and monitor treatment efficacy. reactionbiology.com For Triapine, research has focused on pharmacodynamic markers that can provide real-time information about the drug's biological activity. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Real-time Monitoring of Metal Complexes in Biological Samples

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes and has been employed to investigate the mechanism of action of Triapine. nih.govmcw.eduresearchgate.net Triapine is a strong iron chelator, and its interaction with metal ions, particularly iron and copper, is crucial for its biological activity. nih.govnih.govwikipedia.org

EPR spectroscopy allows for the real-time monitoring of Triapine's metal complexes in biological samples. nih.gov Studies using EPR on peripheral blood mononuclear cells (PBMCs) from patients treated with Triapine have detected signals consistent with Fe-transferrin, heme, and low-spin iron or cupric ion complexes. nih.govmcw.edu The formation of Triapine-metal complexes, such as the iron(II)-Triapine and copper(II)-Triapine complexes, can be observed. nih.govnih.gov These complexes are redox-active and are believed to play a role in the generation of reactive oxygen species (ROS), which can damage the ribonucleotide reductase enzyme. nih.govdiva-portal.org

Specifically, EPR spectra of the iron complex of Triapine (FeT2) show characteristic g-values (gz=2.196, gy=2.138, and gx=2.003), and the cupric complex (CuT) also has a distinct EPR signal (g||=2.191 and A||=175 G). nih.gov By monitoring these signals, researchers can gain insights into the pharmacodynamics of Triapine and its interaction with metal ions in a biological context. nih.gov

Evaluation of Ribonucleotide Reductase Activity in Cellular and Tissue Contexts

The primary molecular target of Triapine is ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair. researchgate.netnih.govelsevierpure.comnih.gov RR catalyzes the conversion of ribonucleoside diphosphates to their deoxyribonucleoside diphosphate (B83284) counterparts, which are the building blocks of DNA. elsevierpure.com By inhibiting RR, Triapine effectively halts DNA synthesis, particularly in rapidly proliferating cancer cells. elsevierpure.com

Pharmacodynamic studies have evaluated the effect of Triapine on RR activity in both cellular and tissue contexts. nih.govelsevierpure.comnih.gov In vitro and in vivo studies have demonstrated that Triapine is a potent inhibitor of RR, significantly more so than hydroxyurea, another RR inhibitor used in clinical practice. nih.govelsevierpure.com The inhibition of RR by Triapine leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pools necessary for DNA replication. nih.gov

The inhibitory mechanism involves the chelation of the iron center of the R2 subunit of RR by Triapine. nih.govdiva-portal.org This interaction disrupts the tyrosyl radical essential for the enzyme's catalytic activity. nih.govaacrjournals.org The formation of the iron(II)-Triapine complex is considered a key step in this process, which can then react with molecular oxygen to generate damaging reactive oxygen species. nih.govdiva-portal.org The evaluation of RR activity and dNTP levels in tumor cells and tissues serves as a direct pharmacodynamic marker of Triapine's biological effect. nih.gov

Mechanisms of Acquired Resistance and Strategies for Overcoming Them

A significant challenge in cancer therapy is the development of acquired resistance to chemotherapeutic agents. youtube.com Understanding the mechanisms by which cancer cells become resistant to drugs like Triapine is crucial for developing strategies to overcome this resistance and improve patient outcomes. biorxiv.orgmdpi.com

Role of Efflux Transporters (e.g., ABCC1) in Drug Resistance

One of the well-established mechanisms of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.govdongguk.edu These transporters are membrane proteins that actively pump a wide range of structurally and functionally diverse drugs out of the cell, thereby reducing their intracellular concentration and efficacy. nih.gov

Research has indicated that Triapine may be a substrate for certain ABC transporters, including the multidrug resistance-associated protein 1 (MRP1), also known as ABCC1. nih.gov Overexpression of ABCC1 in cancer cells can lead to increased efflux of Triapine, resulting in reduced intracellular drug accumulation and consequently, diminished cytotoxic activity. nih.govnih.gov ABCC1 is known to transport a variety of lipophilic anions and can co-transport drugs with glutathione (B108866). nih.gov

Strategies to overcome ABCC1-mediated resistance could involve the co-administration of Triapine with inhibitors of this efflux pump. By blocking the function of ABCC1, it may be possible to restore the intracellular concentration of Triapine to cytotoxic levels and resensitize resistant cancer cells to its therapeutic effects. nih.gov

Impact of Glutathione Adduct Formation on Drug Efflux

While direct studies on the impact of glutathione adduct formation on the efflux of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine) are not extensively detailed in the provided search results, the metabolism of Triapine is a critical factor in its elimination. Metabolism is the primary route of clearance for Triapine. researchgate.net The precise enzymes involved in its metabolism have not been fully elucidated, though CYP1A2 has been identified as a major metabolic pathway. researchgate.net The formation of adducts with molecules like glutathione is a common metabolic process that can alter a drug's properties, including its susceptibility to efflux transporters. This suggests that the formation of a Triapine-glutathione adduct could potentially influence its removal from cancer cells, a process that warrants further investigation to fully understand mechanisms of resistance.

Efficacy in Combination Therapies with Existing Chemotherapeutic Agents

The therapeutic potential of Triapine has been explored in combination with various existing chemotherapeutic agents, with preclinical studies often showing synergistic effects. elsevierpure.com Triapine is a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair. nih.govelsevierpure.com By inhibiting RR, Triapine can hinder the ability of cancer cells to repair the DNA damage caused by cytotoxic agents, thereby potentiating their effects. elsevierpure.comnih.gov

Clinical trials have investigated Triapine in combination with several standard chemotherapies:

Doxorubicin: A Phase I study of Triapine and doxorubicin in patients with advanced solid tumors established a maximum tolerated dose for the combination, with myelosuppression and fatigue being the main toxicities. nih.gov

Gemcitabine: A Phase II trial in advanced non-small-cell lung cancer (NSCLC) explored the combination of Triapine and gemcitabine, hypothesizing that Triapine could enhance the intracellular uptake of gemcitabine. nih.gov

These studies highlight the strategy of using Triapine to sensitize cancer cells to the effects of established chemotherapeutic drugs.

Clinical Trial Insights for Related Compounds (e.g., Triapine)

Triapine has been the subject of numerous clinical trials, providing valuable insights into its efficacy, pharmacokinetics, and safety profile. nih.govnih.gov

Efficacy Evaluation Across Various Malignancies

The efficacy of Triapine has been assessed in a range of cancers, with mixed results. researchgate.net

Hematologic Malignancies: Phase I studies in advanced leukemias have shown that Triapine can significantly reduce white blood cell counts, suggesting activity in this setting. nih.gov Peak plasma concentrations achieved in these trials were above the levels required for in vitro and in vivo anti-leukemic effects. nih.gov

Solid Tumors:

Cervical and Vaginal Cancer: Triapine, in combination with cisplatin and radiotherapy, has shown encouraging activity in locally advanced cervical and vaginal cancers. frontiersin.orgnih.gov A Phase II trial demonstrated improved rates of metabolic complete response and progression-free survival with the addition of Triapine. frontiersin.org However, a larger Phase III trial (NRG-GY006) did not confirm a survival benefit. ascopubs.org

Metastatic Renal Cell Carcinoma: A study reported a low response rate of 7% in this patient population. researchgate.net

Advanced Pancreatic Adenocarcinoma: No objective responses were observed in a trial of patients with this malignancy. researchgate.net

Metastatic or Recurrent Head and Neck Squamous Cell Carcinoma (HNSCC): A response rate of 5.9% was noted in this cancer type. researchgate.net

Pharmacokinetic Evaluation in Human Studies

Pharmacokinetic studies have been a key component of Triapine clinical trials, providing data on its absorption, distribution, metabolism, and excretion.

Administration and Distribution: Triapine has been administered intravenously. frontiersin.orgnih.govaacrjournals.org Pharmacokinetic analyses have shown that Triapine's behavior can be described by a multi-compartment model, including plasma and erythrocyte compartments. nih.gov

Linearity and Variability: The pharmacokinetics of Triapine are generally linear, with dose-proportional increases in peak plasma concentration (Cmax) and area under the curve (AUC). aacrjournals.org However, high interpatient variability has been consistently reported. aacrjournals.org

Elimination and Metabolism: The elimination half-life of Triapine is relatively short, with a median of about one hour. researchgate.netaacrjournals.org Metabolism is the primary route of elimination, as urinary excretion is minimal. researchgate.netaacrjournals.org The cytochrome P450 enzyme CYP1A2 has been identified as a major pathway for Triapine metabolism. researchgate.net

Drug Accumulation: Studies have shown no significant drug accumulation with multiple dosing schedules. aacrjournals.org

Oral Bioavailability: An oral bioavailability of 88% has been reported, suggesting the potential for oral administration. nih.gov

Table 2: Pharmacokinetic Parameters of Triapine

Parameter Finding Citation
Elimination Half-life Median of approximately 1 hour. researchgate.netaacrjournals.org
Primary Elimination Route Metabolism researchgate.netaacrjournals.org
Key Metabolic Enzyme CYP1A2 researchgate.net
Interpatient Variability High aacrjournals.org
Drug Accumulation None observed with multiple doses. aacrjournals.org
Oral Bioavailability 88% nih.gov

Management Strategies for Treatment-Related Toxicities (e.g., Methemoglobinemia)

A notable toxicity associated with Triapine is methemoglobinemia, a condition where hemoglobin is oxidized to a form that cannot effectively transport oxygen. nih.govnih.gov

Mechanism: Triapine is thought to induce methemoglobinemia by chelating iron and forming a redox-active complex that can oxidize the iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state. nih.gov

Clinical Manifestations: Symptoms of methemoglobinemia can include shortness of breath, headache, and altered cognition. nih.gov

Management:

Monitoring: Regular monitoring of methemoglobin levels is important in patients receiving Triapine. nih.gov

Supportive Care: Supplemental oxygen can be administered to patients with symptoms. nih.govmedscape.com

Antidotes: Methylene blue is the primary antidote for symptomatic methemoglobinemia. nih.govmedscape.com It acts by facilitating the non-enzymatic reduction of methemoglobin back to functional hemoglobin. nih.gov Ascorbic acid (vitamin C) can also be used as it has been shown to decrease methemoglobin levels. nih.govmedscape.com

The management of methemoglobinemia is a critical aspect of ensuring the safe use of Triapine in clinical settings.

Table 3: Compound Names Mentioned in the Article

Compound Name
3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine)
Glutathione
Cisplatin
Paclitaxel
Doxorubicin
Gemcitabine
Methylene Blue
Ascorbic Acid
Hydroxyurea
5-Fluorouracil

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification in Biological Samples

Chromatographic methods are indispensable for the precise measurement of 3-Aminopyridine-2-carbothioamide concentrations in biological fluids and tissues, which is fundamental for pharmacokinetic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the bioanalysis of this compound. researchgate.netnih.gov This method offers high sensitivity and specificity, allowing for the accurate quantification of the compound and its metabolites in various biological samples such as plasma, serum, and urine. researchgate.netnih.govnih.gov

The process typically involves an initial sample preparation step, often solid-phase extraction, to isolate the analytes from the complex biological matrix. nih.gov Chromatographic separation is then achieved, commonly using a C18 reversed-phase column, to resolve this compound from other endogenous and exogenous compounds. researchgate.netnih.gov The subsequent detection by tandem mass spectrometry provides precise quantification based on the specific mass-to-charge ratios of the parent compound and its fragments. mdpi.com For instance, HPLC with UV detection has been utilized to determine the concentration of this compound in serum and erythrocyte samples. researchgate.net

The development of robust LC-MS/MS methods is crucial for understanding the pharmacokinetic profile of this compound, as demonstrated in phase I clinical trials where it was used to measure drug concentrations in patient samples. nih.gov These analytical methods are validated according to international guidelines to ensure their accuracy and reliability for clinical and preclinical research. nih.gov

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterDescription
Sample Types Serum, Plasma, Urine, Erythrocytes researchgate.netnih.gov
Extraction Method Solid-Phase Extraction (SPE) nih.gov
Chromatographic Column C18 Reversed-Phase researchgate.netnih.gov
Detection Tandem Mass Spectrometry (MS/MS), UV Detection researchgate.netmdpi.com

Advanced Spectroscopic Techniques for Mechanism Elucidation

To understand how this compound exerts its effects at a molecular level, advanced spectroscopic techniques are employed to probe its interactions with biological targets.

Electron Paramagnetic Resonance (EPR) spectroscopy is a unique and powerful tool for studying the in vivo mechanism of action of this compound. nih.gov This technique is particularly suited for investigating metal-containing biological systems and free radicals, which are central to the compound's activity. nih.govnih.govnih.gov this compound is a metal chelator that inhibits ribonucleotide reductase (RR), an enzyme containing a non-heme iron and a tyrosine-free radical essential for its function. nih.gov

EPR studies can directly measure the effects of this compound on its target. For example, it can detect changes in the EPR signals associated with the tyrosyl radical of RR, providing a measure of enzyme inhibition. nih.gov Furthermore, EPR can identify signals from metal complexes formed by the compound, such as iron-3-AP chelates, and monitor changes in the redox status of metal ions like iron and copper in biological samples. nih.gov

In studies involving peripheral blood lymphocytes from patients treated with this compound, EPR has been used to identify signals from high-spin Fe-transferrin and high-spin heme. nih.gov An increase in the Fe-transferrin signal suggests a blockage of iron uptake, while an increase in the heme signal may indicate the release of cytochrome c from mitochondria, a potential trigger for apoptosis. nih.gov These findings provide valuable insights into the compound's in vivo mechanisms. nih.gov

Table 2: EPR Detectable Species in this compound Treated Samples

EPR SignalBiological Implication
Tyrosyl RadicalDecrease indicates Ribonucleotide Reductase inhibition nih.gov
High-Spin Fe-TransferrinIncrease suggests blockage of iron uptake nih.gov
High-Spin HemeIncrease may indicate cytochrome c release and potential apoptosis nih.gov
Low-Spin Iron or Copper IonsIncreased levels indicate metal chelation by 3-AP nih.gov

Cell-Based and Biochemical Assays for Target Engagement and Pathway Analysis

A variety of cell-based and biochemical assays are employed to evaluate the biological effects of this compound, from its impact on cell survival to its specific inhibition of key enzymes.

To assess the cytotoxic effects of this compound, researchers utilize a range of cell-based assays. Cell viability assays, such as the Cell Counting Kit-8 (CCK-8) assay, are commonly used to determine the dose-dependent and time-dependent effects of the compound on cancer cell lines. nih.govresearchgate.netcreative-biogene.comnih.govbosterbio.com The CCK-8 assay is a colorimetric method that measures the metabolic activity of viable cells. creative-biogene.comnih.govbosterbio.comnih.gov

Flow cytometry is a powerful technique used to analyze apoptosis and the cell cycle. researchgate.net Following treatment with this compound, flow cytometry can quantify the percentage of cells undergoing apoptosis. nih.gov Morphological features of apoptosis, such as nuclear shrinkage and chromatin condensation, can be observed using staining techniques like Hoechst staining. nih.gov These assays have demonstrated that this compound induces apoptosis in various cancer cell lines. nih.gov

Biochemical assays are critical for confirming the direct inhibitory effects of this compound on its molecular targets. As a potent inhibitor of ribonucleotide reductase (RR), assays measuring the activity of this enzyme are central to its characterization. nih.govnih.govnih.govnih.govnih.gov The inhibition of RR disrupts the synthesis of deoxyribonucleotides, which are essential for DNA synthesis and repair. nih.govnih.gov

In addition to RR, the inhibitory activity of this compound and its derivatives against other enzymes, such as various kinases, can be evaluated. nih.govresearchgate.netnih.govacs.orgmdpi.comresearchgate.net Kinase inhibition assays are used to screen for activity against a panel of kinases, which can reveal additional mechanisms of action or potential off-target effects. nih.gov These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. nih.gov

Gene and Protein Expression Analysis (e.g., RT-PCR, Western Blotting, Immunohistochemistry)

The investigation into how this compound modulates cellular processes at the molecular level has heavily relied on the analysis of gene and protein expression. These studies have provided a detailed picture of the pathways affected by the compound, primarily in cancer cells.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR has been employed to quantify the changes in messenger RNA (mRNA) levels of specific genes following treatment with this compound. This technique allows researchers to understand how the compound influences gene transcription.

In a study on docetaxel-resistant prostate cancer cells, quantitative RT-PCR (qRT-PCR) was utilized to assess the expression of genes involved in apoptosis and cell cycle regulation. The findings revealed a significant upregulation of several pro-apoptotic genes, including those for caspases, Bax, Bak, TNF-α, FAS, and FASL. Conversely, the expression of anti-apoptotic genes such as Bcl-2 and Bcl-xL was downregulated. Furthermore, the study demonstrated a decrease in the mRNA levels of genes promoting cell cycle progression, namely CDK2, CDK4, and various cyclins, alongside an increase in the expression of cell cycle inhibitors p21, p27, and p53. These results highlight the compound's ability to transcriptionally reprogram cancer cells towards apoptosis and cell cycle arrest.

Another study evaluated the baseline gene expression of the M2 subunit of ribonucleotide reductase (RRM2), a direct target of this compound, in tumor tissues from patients enrolled in clinical trials. Using Q-RTPCR, researchers found that esophageal and gastric cancers exhibited significantly higher RRM2 mRNA expression compared to prostate cancer. This variation in baseline expression across different tumor types may have implications for predicting treatment response.

Table 1: Effect of this compound on Gene Expression in Docetaxel-Resistant Prostate Cancer Cells (as determined by RT-qPCR)

GeneChange in ExpressionFunction
CaspasesUpregulatedApoptosis Execution
BaxUpregulatedPro-apoptotic
BakUpregulatedPro-apoptotic
TNF-αUpregulatedApoptosis Induction
FASUpregulatedApoptosis Induction
FASLUpregulatedApoptosis Induction
Bcl-2DownregulatedAnti-apoptotic
Bcl-xLDownregulatedAnti-apoptotic
CDK2DownregulatedCell Cycle Progression
CDK4DownregulatedCell Cycle Progression
CyclinsDownregulatedCell Cycle Regulation
p21UpregulatedCell Cycle Inhibition
p27UpregulatedCell Cycle Inhibition
p53UpregulatedTumor Suppressor

Western Blotting

Western Blotting has been instrumental in confirming the findings of RT-PCR at the protein level and in investigating post-translational modifications such as phosphorylation, which are critical for protein function.

In a study focusing on epithelial ovarian cancer (EOC) cells, Western Blot analysis revealed that this compound treatment leads to a marked increase in the phosphorylation of Chk1 at Ser345, indicating an activation of the replication checkpoint. This activation, in turn, was shown to inhibit the activity of cyclin-dependent kinases (CDKs). A key downstream effect observed was the blockage of olaparib-induced phosphorylation of CtIP, a protein crucial for DNA double-strand break (DSB) resection in homologous recombination repair (HRR). Furthermore, the compound was found to abolish etoposide-induced BRCA1 foci, which are indicative of active DNA repair sites.

The aforementioned study on docetaxel-resistant prostate cancer cells also utilized Western Blotting to corroborate its RT-qPCR findings. The results confirmed the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic and cell cycle-promoting proteins, consistent with the observed changes in their corresponding mRNA levels.

Table 2: Impact of this compound on Protein Expression and Phosphorylation (as determined by Western Blot)

Cell LineProteinEffect of TreatmentAnalytical Finding
SKOV-3 (Ovarian Cancer)p-Chk1 (Ser345)Increased PhosphorylationActivation of replication checkpoint.
SKOV-3 (Ovarian Cancer)p-CtIPBlocked olaparib-induced phosphorylationDisruption of homologous recombination repair.
SKOV-3 (Ovarian Cancer)BRCA1Abolished etoposide-induced foci formationImpairment of DNA repair.
PC3-DR (Prostate Cancer)CaspasesIncreased ExpressionInduction of apoptosis.
PC3-DR (Prostate Cancer)Bax, BakIncreased ExpressionPromotion of apoptosis.
PC3-DR (Prostate Cancer)Bcl-2, Bcl-xLDecreased ExpressionInhibition of anti-apoptotic signaling.
PC3-DR (Prostate Cancer)CDK2, CDK4, CyclinsDecreased ExpressionCell cycle arrest.
PC3-DR (Prostate Cancer)p21, p27, p53Increased ExpressionEnhancement of cell cycle inhibition.

Immunohistochemistry (IHC)

Immunohistochemistry allows for the visualization of protein expression within the context of tissue architecture, providing valuable spatial information. While direct IHC data showing changes in protein expression following treatment with this compound in patient tumors is limited in the reviewed literature, related immunofluorescence studies and baseline IHC analyses have provided significant insights.

One study utilized immunofluorescence to evaluate the effect of the compound on the repair of radiation-induced DNA damage. In human tumor cell lines, treatment with this compound resulted in a significantly greater number of γH2AX foci 24 hours after irradiation compared to irradiated cells without the drug. aacrjournals.orgnih.gov γH2AX is a marker for DNA double-strand breaks, and the persistence of these foci indicates the presence of unrepaired DNA damage, suggesting that the compound inhibits DNA repair processes. aacrjournals.orgnih.gov

Furthermore, a form of automated quantitative immunohistochemistry, known as Automated Quantitative Analysis (AQUA), was used to assess the baseline protein expression of RRM2 in tumor samples from patients who were enrolled in clinical trials involving this compound. This analysis demonstrated that esophageal and gastric cancers had a higher baseline expression of the RRM2 protein compared to prostate cancer. This finding, which correlated with mRNA expression data, underscores the potential of using IHC to identify tumor types that might be more susceptible to RRM2 inhibition.

Table 3: Immunohistochemistry-Related Findings for this compound

MethodologyTarget ProteinCell/Tissue TypeKey FindingImplication
ImmunofluorescenceγH2AXHuman Tumor Cell LinesSignificantly increased number of foci 24 hours post-irradiation with treatment. aacrjournals.orgnih.govInhibition of DNA damage repair. aacrjournals.orgnih.gov
Automated Quantitative Analysis (AQUA)RRM2Esophageal, Gastric, and Prostate Cancer TissuesHigher baseline expression in esophageal and gastric cancers compared to prostate cancer.Potential biomarker for patient stratification.

Future Perspectives in 3 Aminopyridine 2 Carbothioamide Research

Rational Design of Next-Generation Derivatives with Enhanced Efficacy and Reduced Toxicity

The rational design of next-generation 3-Aminopyridine-2-carbothioamide derivatives hinges on a deep understanding of its structure-activity relationship (SAR). The goal is to create analogues with improved potency against cancer cells while minimizing off-target effects.

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for biological activity. Research on related pyridine (B92270) derivatives has shown that the introduction of specific functional groups can significantly enhance their antiproliferative effects. For instance, the presence and positioning of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can increase a compound's anticancer activity. nih.gov Conversely, the addition of bulky groups or halogen atoms has been observed to decrease this activity. nih.gov

In a series of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, compounds with smaller alkyl groups at the 5-position, such as methylamino and ethylamino, demonstrated the most significant biological activity. nih.gov This suggests that steric hindrance at this position plays a crucial role in the compound's interaction with its biological target.

Further exploration of the pyridine core itself has revealed that strategic replacements can lead to novel compounds with potent biological activity. For example, the substitution of the pyridine core in 3,5-diaryl-2-aminopyridines with a pyrazine (B50134) ring resulted in a new series of analogues with impressive oral antimalarial activity. nih.gov This highlights the potential for core scaffolding modifications in the design of new this compound derivatives.

The table below summarizes key SAR findings for pyridine derivatives, which can inform the rational design of novel this compound analogues.

Structural Modification Impact on Biological Activity Relevant Research Findings
Substitution at the 5-positionSmall alkyl groups (e.g., methyl, ethyl) enhance activity.5-(methylamino)- and 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazones showed high activity. nih.gov
Addition of functional groups-OCH3, -OH, and -NH2 groups can increase antiproliferative activity.Studies on various pyridine derivatives have confirmed this trend. nih.gov
Introduction of bulky groups/halogensCan lead to a decrease in antiproliferative activity.A general observation in SAR studies of pyridine compounds. nih.gov
Pyridine core modificationReplacement with other heterocycles (e.g., pyrazine) can yield compounds with novel activities.A series of pyrazine analogues demonstrated potent antimalarial activity. nih.gov

Exploration of Novel Therapeutic Applications Beyond Oncology

While the primary focus of this compound research has been on its anticancer properties, the broader class of pyridine derivatives exhibits a wide range of biological activities. This suggests that this compound and its analogues could have therapeutic potential in other disease areas.

Pyridine-based compounds have been investigated for their efficacy as antiviral, antimalarial, anti-inflammatory, and even neuroprotective agents. nih.govnih.gov For example, a series of 3,5-diaryl-2-aminopyridines were found to have potent oral antimalarial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov

The structural similarities between this compound and other biologically active pyridine derivatives provide a strong rationale for exploring its potential in these other therapeutic areas. The table below outlines some of the potential non-oncological applications for pyridine derivatives, which could be investigated for this compound.

Therapeutic Area Observed Activity in Pyridine Derivatives Potential for this compound
Infectious Diseases Antimalarial, antiviral, and antibacterial activities have been reported. nih.govnih.govInvestigation of its efficacy against various pathogens is warranted.
Inflammatory Disorders Some pyridine derivatives exhibit anti-inflammatory properties. nih.govCould be explored as a treatment for chronic inflammatory diseases.
Neurological Disorders Certain pyridine-based compounds have shown potential as neuroprotective agents. nih.govIts ability to cross the blood-brain barrier and modulate neural pathways could be studied.

Development of Targeted Delivery Systems for Improved Pharmacological Profiles

A significant challenge in cancer therapy is the delivery of cytotoxic agents specifically to tumor cells, thereby minimizing damage to healthy tissues. The development of targeted drug delivery systems for this compound could dramatically improve its therapeutic index.

Nanomedicine offers promising strategies for enhancing the delivery of anticancer drugs. nih.gov Nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, can be engineered to encapsulate this compound, improving its solubility, stability, and pharmacokinetic profile. nih.gov

Furthermore, these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on the surface of cancer cells. nih.gov This active targeting approach can lead to a higher accumulation of the drug at the tumor site, enhancing its efficacy while reducing systemic toxicity. nih.gov

The table below details various targeted delivery strategies that could be applied to this compound.

Delivery System Mechanism of Action Potential Advantages for this compound
Liposomes Encapsulate the drug within a lipid bilayer, altering its pharmacokinetic properties.Improved solubility, reduced toxicity, and potential for passive targeting via the enhanced permeability and retention (EPR) effect.
Polymeric Nanoparticles Entrap the drug within a biodegradable polymer matrix for controlled release.Sustained release profile, protection of the drug from degradation, and surface modification for active targeting.
Peptide-Drug Conjugates Covalently link the drug to a peptide that targets specific receptors on cancer cells.High specificity for tumor cells, enhanced cellular uptake, and reduced off-target effects. nih.gov

Further Elucidation of Off-Target Effects and Resistance Mechanisms

A thorough understanding of a drug's off-target effects and the mechanisms by which cancer cells develop resistance is crucial for its successful clinical translation. For this compound, a known off-target effect is the induction of methemoglobinemia. nih.gov This occurs because the compound can alter the iron in hemoglobin, leading to the formation of methemoglobin, which is incapable of oxygen transport. nih.gov While management strategies for this toxicity exist, a deeper understanding of the underlying mechanism could inform the design of safer derivatives.

The development of drug resistance is a major obstacle in cancer treatment. While specific resistance mechanisms to this compound are not yet fully elucidated, potential mechanisms could include altered drug uptake or efflux, modifications of the drug target, or the activation of alternative survival pathways in cancer cells.

Future research should focus on identifying the specific cellular components that interact with this compound to cause off-target effects and the genetic or epigenetic changes that lead to drug resistance. This knowledge will be invaluable for developing strategies to overcome these limitations.

Area of Investigation Key Research Questions Potential Impact
Off-Target Effects What are the molecular targets responsible for methemoglobinemia? Are there other significant off-target interactions?Design of derivatives with reduced toxicity and a better understanding of the drug's overall safety profile.
Resistance Mechanisms How do cancer cells become resistant to this compound? Does it involve drug transporters, target mutations, or bypass pathways?Development of combination therapies to overcome resistance and identification of biomarkers to predict patient response.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. nih.govnih.gov These powerful computational tools can be applied at various stages of the research pipeline for this compound, from the initial discovery of novel derivatives to the optimization of their properties.

AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. chemrxiv.org These models can then be used to screen virtual libraries of millions of compounds to identify those with the highest probability of being active and having desirable drug-like properties. This in silico approach can significantly accelerate the discovery of new lead compounds. nih.govnih.gov

Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures with optimized properties. nih.gov These models can be guided by specific design criteria, such as high potency, low toxicity, and favorable pharmacokinetic profiles.

The application of AI and ML in the optimization of synthetic routes is another promising area. rsc.org By analyzing vast amounts of reaction data, ML models can predict the optimal conditions for synthesizing a target molecule, saving time and resources in the laboratory.

The table below outlines the potential applications of AI and ML in this compound research.

Application Area AI/ML Technique Potential Outcome
Lead Discovery Virtual screening using predictive models (e.g., QSAR)Rapid identification of novel this compound derivatives with high predicted activity. nih.govchemrxiv.org
De Novo Design Generative adversarial networks (GANs), recurrent neural networks (RNNs)Creation of novel chemical entities with optimized multi-parameter profiles. nih.gov
Toxicity Prediction Classification and regression modelsEarly identification of potential toxic liabilities, guiding the selection of safer candidates for further development. chemrxiv.org
Synthesis Optimization Reaction informatics and predictive modelingDevelopment of more efficient and cost-effective synthetic routes for this compound and its analogues. rsc.org

Q & A

Q. What are the established synthetic routes for 3-Aminopyridine-2-carbothioamide, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclocondensation or multicomponent reactions. For example, one-pot synthesis using substituted pyridine precursors and thiourea derivatives under acidic or basic catalysis (e.g., Yb(OTf)₃) can yield the compound with >70% efficiency . Key variables include temperature (80–120°C), solvent polarity (DMF or ethanol), and stoichiometric ratios of reactants. Lower yields (<50%) are observed in non-polar solvents like toluene due to poor solubility of intermediates. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Standard analytical methods include:

  • HPLC : Retention time comparison against commercial standards (if available) with C18 columns and acetonitrile/water mobile phases .
  • NMR Spectroscopy : Characteristic peaks for the thioamide (-C(=S)NH₂) group appear at δ 9.2–9.8 ppm (¹H) and δ 175–180 ppm (¹³C). Pyridine ring protons resonate at δ 7.5–8.5 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ions matching the molecular weight (e.g., 169.2 g/mol for C₆H₇N₃S) .

Q. What safety precautions are critical when handling this compound?

The compound is classified as a skin irritant (H315) and may cause respiratory irritation (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste disposal must follow local regulations for sulfur-containing organics. Storage conditions: 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target binding?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, revealing nucleophilic sites (e.g., pyridine N, thioamide S) for electrophilic modifications. Molecular docking (AutoDock Vina) against targets like kinase enzymes identifies binding affinities (ΔG values). For example, methyl substitutions at position 3 enhance hydrophobic interactions in ATP-binding pockets .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., 5–50 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Reproducibility requires:

  • Standardized protocols (e.g., constant ATP at 1 mM).
  • Use of positive controls (e.g., staurosporine for kinase assays).
  • Triplicate measurements with error margins <10% .

Q. What advanced spectroscopic techniques elucidate tautomeric behavior in this compound?

Thioamide-thiol tautomerism can be studied via:

  • Variable-temperature NMR : Shifts in NH₂ proton signals indicate equilibrium between thioamide (major) and thiol (minor) forms.
  • IR Spectroscopy : Thioamide C=S stretches (1150–1250 cm⁻¹) vs. thiol S-H (2550–2600 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths (C-S ≈ 1.68 Å in thioamide form) .

Q. How do substituents at the pyridine ring affect electrochemical properties?

Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) shows oxidation peaks at +1.2–1.5 V (vs. Ag/AgCl) for the pyridine ring. Electron-withdrawing groups (e.g., -NO₂ at position 4) shift peaks to higher potentials (+1.8 V), while electron-donating groups (e.g., -OCH₃) lower them (+1.0 V) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Common byproducts include dimeric adducts (via thiourea coupling) and oxidized sulfoxides. Mitigation approaches:

  • Slow reagent addition : Reduces localized excess of reactive intermediates.
  • Inert atmosphere (N₂/Ar) : Prevents oxidation of thioamide to sulfoxide.
  • Catalytic scavengers : Molecular sieves (3Å) absorb water, minimizing hydrolysis .

Methodological Notes

  • Contradiction Resolution : Cross-validate spectral data with multiple techniques (e.g., NMR + IR + MS) to confirm tautomeric states .
  • Data Reproducibility : Document solvent lot numbers, humidity, and equipment calibration dates to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminopyridine-2-carbothioamide
Reactant of Route 2
Reactant of Route 2
3-Aminopyridine-2-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.